molecular formula C8H5BrClN B8640333 3-(Bromomethyl)-2-chlorobenzonitrile

3-(Bromomethyl)-2-chlorobenzonitrile

Cat. No. B8640333
M. Wt: 230.49 g/mol
InChI Key: TWMGRMYPKAQCQH-UHFFFAOYSA-N
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Patent
US09388197B2

Procedure details

A soln. of 2-chloro-3-methylbenzonitrile (6.6 mmol) in 25 mL chlorobenzene was heated to 50° C. when NBS (7.9 mmol) was added. The flask was purged with Ar before AIBN (0.66 mmol) was added at once still at 50° C. The reaction mixture was stirred at 80° C. for 2 h. The solvent was evaporated off, the resulting residue was redissolved in Et2O and washed 3 times with 1N HCl soln. and brine. It was dried over MgSO4 and conc. in vacuo. Purification with CC (0-15% EtOAc/Hept) gives the desired compound as white solid.
Quantity
6.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
7.9 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C1C(=O)N([Br:18])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>ClC1C=CC=CC=1>[Br:18][CH2:10][C:9]1[C:2]([Cl:1])=[C:3]([CH:6]=[CH:7][CH:8]=1)[C:4]#[N:5]

Inputs

Step One
Name
Quantity
6.6 mmol
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1C
Name
Quantity
7.9 mmol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0.66 mmol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added at once still at 50° C
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was redissolved in Et2O
WASH
Type
WASH
Details
washed 3 times with 1N HCl soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over MgSO4 and conc. in vacuo
CUSTOM
Type
CUSTOM
Details
Purification with CC (0-15% EtOAc/Hept)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC=1C(=C(C#N)C=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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